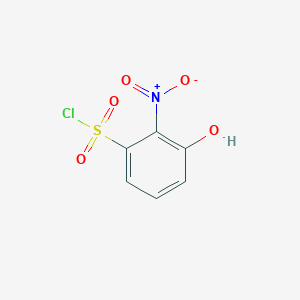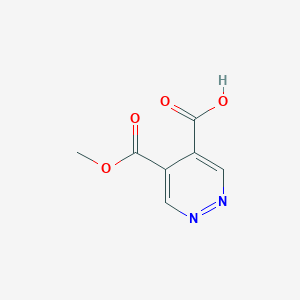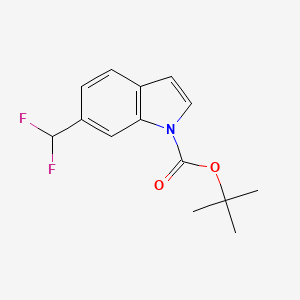![molecular formula C19H32N2O9 B13686139 Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate is a complex organic compound primarily used in peptide synthesis. It features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used to protect amine groups during chemical reactions. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate typically involves multiple steps:
Protection of Amino Group: The amino group is protected using Boc anhydride in the presence of a suitable base such as triethylamine.
Formation of Amide Bond: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Esterification: The carboxylic acid groups are esterified using methanol and a catalyst such as sulfuric acid to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of protective groups like Boc is crucial in preventing unwanted side reactions during large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bonds, converting them into amines.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, replacing the methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate is widely used in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing it from reacting prematurely. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (S)-2-[(S)-4-(Fmoc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate: Similar to the Boc-protected compound but uses Fmoc (9-fluorenylmethoxycarbonyl) as the protecting group.
Dimethyl (S)-2-[(S)-4-(Cbz-amino)-5-ethoxy-5-oxopentanamido]pentanedioate: Uses Cbz (carbobenzyloxy) as the protecting group.
Uniqueness
The Boc-protected compound is unique due to its stability under acidic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is often required .
Propriétés
Formule moléculaire |
C19H32N2O9 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
dimethyl 2-[[5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]pentanedioate |
InChI |
InChI=1S/C19H32N2O9/c1-7-29-17(25)13(21-18(26)30-19(2,3)4)8-10-14(22)20-12(16(24)28-6)9-11-15(23)27-5/h12-13H,7-11H2,1-6H3,(H,20,22)(H,21,26) |
Clé InChI |
OLTVRHOKMVCTGB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(=O)NC(CCC(=O)OC)C(=O)OC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)

![Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate](/img/structure/B13686081.png)

![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)




![tert-butyl 7-iodo-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13686130.png)



